molecular formula C20H22N4O5 B611481 TriN2755 CAS No. 1095806-02-2

TriN2755

Cat. No.: B611481
CAS No.: 1095806-02-2
M. Wt: 398.419
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TriN2755 is a synthetic triazene derivative with antineoplastic activity. Upon metabolic activation via N-demethylation, this compound is converted into highly reactive carbocations that can alkylate DNA and other macromolecules, thereby resulting in DNA cross links, inhibiting DNA replication and repair, and subsequently inducing apoptosis. This agent has high hydrophilicity and photostability and shows a favorable toxicity profile over the other triazenes.

Scientific Research Applications

Chemical Properties and Structure

TriN2755 is characterized by its unique molecular structure, which contributes to its biological activity. Understanding the chemical properties is crucial for elucidating its mechanisms of action and potential applications.

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It acts on various biological targets, including receptor tyrosine kinases, which are pivotal in cancer progression.

  • Case Study : A study highlighted the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which demonstrated high anticancer activity by targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) pathways. This compound was included in the evaluation due to its structural similarity to these derivatives, suggesting potential efficacy against similar targets .

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase is an enzyme associated with tumor angiogenesis and various pathological conditions. This compound has been investigated for its ability to inhibit this enzyme.

  • Research Findings : A series of bis-1,2,4-triazoles were synthesized and evaluated for their thymidine phosphorylase inhibitory activity. The results indicated that compounds similar to this compound could serve as effective inhibitors, potentially leading to anti-tumor applications .
CompoundTargetActivity LevelReference
This compoundVEGFR-2High
Thieno[2,3-d]pyrimidin-4(3H)-oneEGFRModerate
Bis-1,2,4-triazole derivativesThymidine PhosphorylaseSignificant

Pharmaceutical Development

The potential of this compound in drug development is underscored by its ability to be conjugated with other therapeutic agents for targeted delivery.

Bioconjugation Techniques

Research has shown that bioconjugation methods can enhance the therapeutic efficacy of compounds like this compound. This involves linking the compound to targeting moieties that can improve specificity toward cancer cells.

  • Example : The development of antibody-drug conjugates (ADCs) utilizing this compound as a payload has been proposed to enhance the delivery of cytotoxic agents directly to tumor sites .

Properties

CAS No.

1095806-02-2

Molecular Formula

C20H22N4O5

Molecular Weight

398.419

IUPAC Name

(E)-(3-(4-(4-(3,3-dimethyltriaz-1-en-1-yl)benzoyl)phenoxy)propanoyl)glycine

SMILES

O=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TriN2755;  TriN-2755;  Tri N2755.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TriN2755
Reactant of Route 2
Reactant of Route 2
TriN2755
Reactant of Route 3
TriN2755
Reactant of Route 4
TriN2755
Reactant of Route 5
Reactant of Route 5
TriN2755
Reactant of Route 6
TriN2755

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.